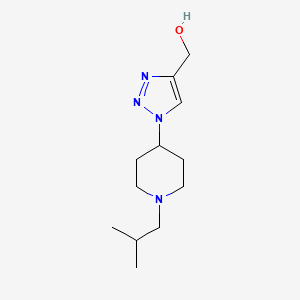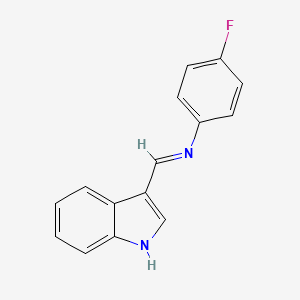
L-erythro-Methylphenidate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-erythro-Methylphenidate Hydrochloride: is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is one of the enantiomers of methylphenidate, which is known for its efficacy in improving attention and reducing impulsivity and hyperactivity in individuals with ADHD .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of L-erythro-Methylphenidate Hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the L-erythro isomer .
Industrial Production Methods: : Industrial production methods for this compound involve large-scale esterification processes, followed by chromatographic techniques to separate the enantiomers. The use of high-performance liquid chromatography (HPLC) is common in ensuring the purity and enantiomeric excess of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : L-erythro-Methylphenidate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used under controlled conditions.
Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Applications De Recherche Scientifique
L-erythro-Methylphenidate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Medicine: Extensively researched for its therapeutic effects in treating ADHD and narcolepsy.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of L-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved attention and focus in individuals with ADHD. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
d-threo-Methylphenidate: Another enantiomer of methylphenidate with higher potency in inhibiting dopamine reuptake.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, known for its higher efficacy and lower required dosage.
Amphetamine: A stimulant with a similar mechanism of action but different pharmacokinetic properties
Uniqueness: : L-erythro-Methylphenidate Hydrochloride is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. It is less potent than its d-threo counterpart but still effective in treating ADHD, making it a valuable option in certain therapeutic contexts .
Propriétés
Numéro CAS |
29419-97-4 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m0./s1 |
Clé InChI |
JUMYIBMBTDDLNG-JHEYCYPBSA-N |
SMILES isomérique |
COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |
SMILES canonique |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)



![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)

![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)

